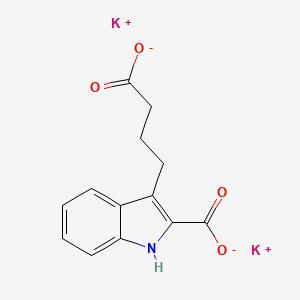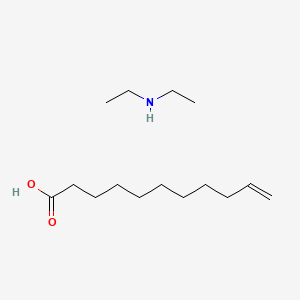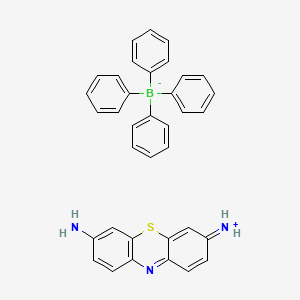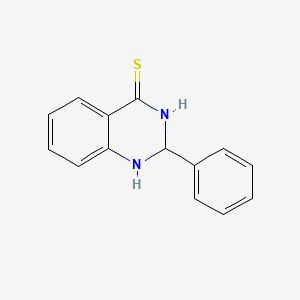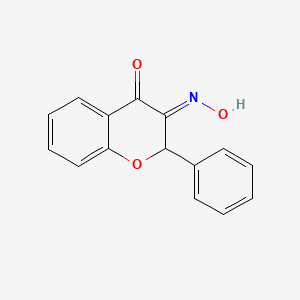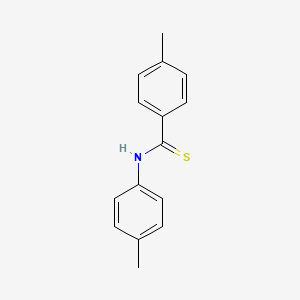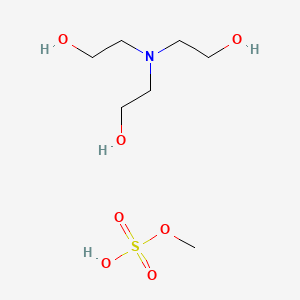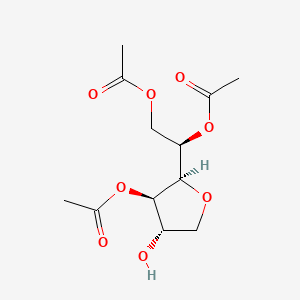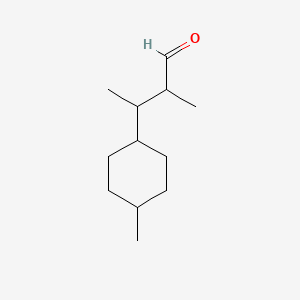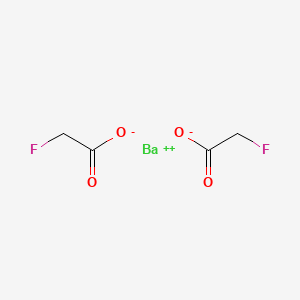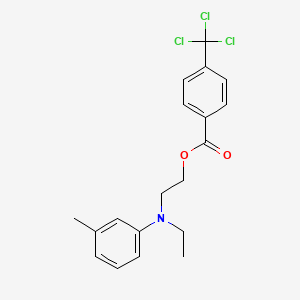
Tetrakis(bicyclo(2.2.1)hept-2-ylmethyl) orthosilicate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrakis(bicyclo(221)hept-2-ylmethyl) orthosilicate is a silicon-based compound characterized by its unique structure, which includes four bicyclo(221)hept-2-ylmethyl groups attached to an orthosilicate core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(bicyclo(2.2.1)hept-2-ylmethyl) orthosilicate typically involves the reaction of bicyclo(2.2.1)hept-2-ylmethyl chloride with a silicon-based precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and an appropriate solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
Tetrakis(bicyclo(2.2.1)hept-2-ylmethyl) orthosilicate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form silicon-based oxides.
Reduction: Reduction reactions can modify the silicon core or the bicyclo(2.2.1)hept-2-ylmethyl groups.
Substitution: The bicyclo(2.2.1)hept-2-ylmethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon dioxide derivatives, while substitution reactions can produce a variety of functionalized silicon compounds.
科学的研究の応用
Chemistry
In chemistry, Tetrakis(bicyclo(2.2.1)hept-2-ylmethyl) orthosilicate is used as a precursor for the synthesis of advanced materials, including silicon-based polymers and resins. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biology and Medicine
While its applications in biology and medicine are still being explored, the compound’s potential as a biocompatible material makes it a candidate for use in drug delivery systems and medical implants.
Industry
In the industrial sector, this compound is used in the production of high-performance coatings and adhesives. Its ability to form strong, durable bonds makes it valuable in the manufacturing of electronic components and automotive parts.
作用機序
The mechanism by which Tetrakis(bicyclo(2.2.1)hept-2-ylmethyl) orthosilicate exerts its effects is primarily related to its ability to form stable silicon-oxygen bonds. These bonds contribute to the compound’s thermal stability and resistance to chemical degradation. The bicyclo(2.2.1)hept-2-ylmethyl groups provide steric hindrance, which can influence the reactivity and interaction of the compound with other molecules.
類似化合物との比較
Similar Compounds
- Tetrakis(trimethylsilyl) orthosilicate
- Tetrakis(phenyl) orthosilicate
- Tetrakis(ethyl) orthosilicate
Uniqueness
Compared to these similar compounds, Tetrakis(bicyclo(2.2.1)hept-2-ylmethyl) orthosilicate is unique due to the presence of the bicyclo(2.2.1)hept-2-ylmethyl groups. These groups provide distinct steric and electronic properties, which can influence the compound’s reactivity and potential applications. For example, the bicyclo(2.2.1)hept-2-ylmethyl groups can enhance the thermal stability and mechanical strength of materials derived from this compound, making it particularly valuable in high-performance applications.
特性
CAS番号 |
94109-36-1 |
|---|---|
分子式 |
C32H52O4Si |
分子量 |
528.8 g/mol |
IUPAC名 |
tetrakis(2-bicyclo[2.2.1]heptanylmethyl) silicate |
InChI |
InChI=1S/C32H52O4Si/c1-5-25-9-21(1)13-29(25)17-33-37(34-18-30-14-22-2-6-26(30)10-22,35-19-31-15-23-3-7-27(31)11-23)36-20-32-16-24-4-8-28(32)12-24/h21-32H,1-20H2 |
InChIキー |
BZEAMUVUGJOBIB-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC1CC2CO[Si](OCC3CC4CCC3C4)(OCC5CC6CCC5C6)OCC7CC8CCC7C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


